(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

Lipophilicity logP Membrane Permeability

(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone (CAS 1396878-52-6) is a synthetic piperidine-thiophene hybrid with the molecular formula C18H20ClNO2S and a molecular weight of 349.87 g/mol. It is catalogued in the ZINC15 database (ZINC187515489) with a calculated logP of 4.09 and a low fraction sp3 of 0.28, indicating a relatively flat, lipophilic scaffold.

Molecular Formula C18H20ClNO2S
Molecular Weight 349.87
CAS No. 1396878-52-6
Cat. No. B2869585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
CAS1396878-52-6
Molecular FormulaC18H20ClNO2S
Molecular Weight349.87
Structural Identifiers
SMILESC1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CSC=C3
InChIInChI=1S/C18H20ClNO2S/c19-17-3-1-14(2-4-17)11-22-12-15-5-8-20(9-6-15)18(21)16-7-10-23-13-16/h1-4,7,10,13,15H,5-6,8-9,11-12H2
InChIKeyFUMDEERNGVRCLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone (CAS 1396878-52-6)


(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone (CAS 1396878-52-6) is a synthetic piperidine-thiophene hybrid with the molecular formula C18H20ClNO2S and a molecular weight of 349.87 g/mol [1]. It is catalogued in the ZINC15 database (ZINC187515489) with a calculated logP of 4.09 and a low fraction sp3 of 0.28, indicating a relatively flat, lipophilic scaffold [1]. The compound is commercially available on-demand (since August 2015) with typical purity specified at 95% [1]. It belongs to a broader chemotype of piperidin-1-yl(thiophen-3-yl)methanone derivatives that have been explored in patent literature for kinase inhibition and anti-inflammatory applications [2].

Why Generic Substitution Fails: Critical Physicochemical Divergence of (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone from Its Closest Analogs


The target compound cannot be interchanged with its closest structural analogs—such as the unsubstituted parent piperidin-1-yl(thiophen-3-yl)methanone (CAS 862463-82-9; MW 195.28, logP 1.9) or the 4-hydroxy variant (CAS 916791-28-1; MW 211.28, logP 0.9–1.28) —because the 4-(((4-chlorobenzyl)oxy)methyl) substituent introduces a transformative increase in lipophilicity (ΔlogP ≈ +2.2 to +3.2), a molecular weight increase of ~155 Da, and a unique halogen-bonding-capable 4-chlorobenzyl ether motif that is absent from all commercially available comparators [1]. The ZINC15 entry for this compound (ZINC187515489) reports a fraction sp3 of 0.28, markedly lower than the core scaffold (~0.5), indicating a substantially flatter molecular topology that alters binding-site complementarity and ADME profile [1]. These physicochemical differences are large enough to preclude simple functional substitution in any biological assay, computational screen, or SAR campaign.

Quantitative Differentiation Evidence: (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone vs. Nearest Structural Analogs


Lipophilicity-Driven Differentiation: A ≥155-Fold Increase in Calculated Partitioning vs. the Parent Piperidine-Thiophene Core

The target compound possesses a computed logP of 4.09 (ZINC15), representing a +2.19 log unit increase over the unsubstituted parent scaffold piperidin-1-yl(thiophen-3-yl)methanone (CAS 862463-82-9, XlogP = 1.9) [1]. This corresponds to an approximately 155-fold higher theoretical octanol-water partition coefficient. Compared with the 4-hydroxy analog (CAS 916791-28-1, logP = 0.9–1.28), the logP differential reaches +2.81 to +3.19 units .

Lipophilicity logP Membrane Permeability ADME

Molecular Weight and Topological Polarity Differentiation: A 79% Mass Increase Over the Core Scaffold

At 349.87 g/mol, the target compound is 79% heavier than the parent core scaffold (CAS 862463-82-9, MW 195.28) [1] and 66% heavier than the 4-hydroxy analog (CAS 916791-28-1, MW 211.28) . The compound is also heavier than the pyridyloxy analog (CAS 1428355-85-4, MW 288.4) and the bis-thiophene analog (CAS 1396868-90-8, MW 277.41) . This MW sits near the upper boundary of lead-like chemical space (typically defined as MW ≤ 350).

Molecular Weight Drug-likeness Ligand Efficiency Topological PSA

Fraction sp3 Differentiation: A Significantly Flatter Molecular Topology vs. Piperidine-Thiophene Comparators

The target compound exhibits a fraction sp3 (Fsp3) of 0.28 as reported in ZINC15 [1]. This value is substantially lower than the typical Fsp3 of saturated piperidine-containing scaffolds (~0.5 for the parent piperidin-1-yl(thiophen-3-yl)methanone with 5 sp3 carbons out of ~10 heavy atoms). The low Fsp3 indicates a high degree of unsaturation and molecular planarity conferred by the thiophene and 4-chlorobenzyl aromatic rings.

Fraction sp3 Molecular Flatness Drug-likeness 3D topology

Structural Uniqueness: The 4-Chlorobenzyl Ether Motif as a Halogen-Bonding Pharmacophore Element

The target compound uniquely incorporates a 4-chlorobenzyl ether moiety attached via an oxymethyl linker to the piperidine 4-position. This motif is absent in all five closest commercially available comparators: the parent core (CAS 862463-82-9), 4-hydroxy analog (CAS 916791-28-1), pyridyloxy analog (CAS 1428355-85-4), bis-thiophene analog (CAS 1396868-90-8), and the reversed-connectivity 3-chlorophenyl analog (CAS 1396886-71-7) . The para-chlorophenyl group can participate in halogen bonding (C–Cl···O/N interactions) with protein backbone carbonyls or side-chain acceptors, an interaction modality documented for chlorobenzyl-containing ligands in kinase and GPCR binding sites [1][2].

Halogen Bonding 4-Chlorobenzyl Ether Structure-Based Design Pharmacophore

Commercial Purity Benchmarking: 95% vs. ≥97% for Closest Core Scaffold Comparators

The target compound is commercially supplied at a typical purity of 95% . In contrast, the unsubstituted core scaffold piperidin-1-yl(thiophen-3-yl)methanone (CAS 862463-82-9) is available at 97% (Bidepharm) and 98% (Synblock) , and the 4-hydroxy analog (CAS 916791-28-1) is available at 97–98% (Beyotime, MolCore) [1]. The 5% impurity burden in the target compound represents a 2.5–3× higher impurity load relative to the core scaffold comparators.

Purity QC Assay Reproducibility Procurement Specification

Absence of Published Bioactivity Data: A Critical Selection Consideration

The ZINC15 entry for this compound explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This represents a fundamental differential from comparator scaffolds: while the unsubstituted piperidin-1-yl(thiophen-3-yl)methanone core is referenced broadly in thiophene-piperidine patent literature and has commercially available derivatives with reported kinase and anti-inflammatory activities [2], the target compound lacks any published IC50, Ki, EC50, or phenotypic readout.

Bioactivity ChEMBL SAR Data Availability

Evidence-Based Application Scenarios for (4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone (CAS 1396878-52-6)


CNS-Targeted Virtual Screening Library Design Leveraging Elevated logP (4.09)

Based on its calculated logP of 4.09—falling within the optimal CNS drug range (logP 2–5) and 155-fold higher than the parent scaffold (logP 1.9) [1]—this compound is a differentiated addition to CNS-focused virtual screening libraries. Computational chemists can dock this compound into CNS targets (e.g., GPCRs, ion channels, neurotransmitter transporters) where the high lipophilicity and halogen-bonding chlorobenzyl motif may confer binding advantages over the polar comparators. The low Fsp3 (0.28) further supports its use as a rigid, shape-defined query molecule for pharmacophore-based screening [1].

Halogen-Bond-Driven Structure-Based Drug Design Campaigns

The unique 4-chlorobenzyl ether moiety offers a halogen-bond donor (C–Cl) that is structurally inaccessible in all five closest commercially available analogs [2]. For protein targets with crystallographically characterized halogen-binding pockets (e.g., kinase hinge regions, bromodomains, or GPCR allosteric sites), procurement of this specific compound enables experimental testing of halogen-bond-driven affinity and selectivity hypotheses. Co-crystallography or SAR-by-catalog approaches using this compound as a starting point can probe whether the chlorobenzyl group engages backbone carbonyls or side-chain acceptors, as observed in halogen-bonding medicinal chemistry literature [3].

De Novo Phenotypic Screening in Inflammatory Disease Models

Although no direct bioactivity data exist for this compound, patent WO2019146773A1 demonstrates that structurally related benzyloxy-thiophene-piperidine hybrids suppress TNF-α production and are claimed for rheumatoid arthritis, Crohn's disease, and ulcerative colitis [2]. Procuring this compound for phenotypic screening in LPS-stimulated PBMC or THP-1 TNF-α release assays represents a rational de novo exploration strategy, provided that users incorporate the core scaffold (CAS 862463-82-9) and the 4-hydroxy analog (CAS 916791-28-1) as negative controls to isolate the contribution of the chlorobenzyl ether substituent to any observed activity.

Probe Compound for logP-Dependent Cellular Uptake and Subcellular Distribution Studies

With a logP of 4.09 and molecular weight of 349.87 g/mol, this compound occupies a distinct physicochemical space compared to the core scaffold (logP 1.9; MW 195.28) and 4-hydroxy analog (logP 0.9–1.28; MW 211.28) [1]. This property differential enables its use as a tool compound in cellular pharmacokinetic studies comparing uptake kinetics, subcellular localization (e.g., lysosomal trapping propensity), and intracellular free fraction across a logP gradient. Researchers can employ this compound alongside the lower-logP comparators to calibrate logP-dependent cellular exposure models without the confounding influence of differing core scaffolds.

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